XL-784 MMP Inhibitor: Downstream Potency Differential Attributable to 3,5-Difluoro Substitution Pattern
The target compound serves as the direct synthetic precursor to XL-784 (CAS 1356992-21-6), a selective matrix metalloproteinase (MMP) inhibitor. XL-784, which incorporates the intact 4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonyl moiety, demonstrates potent inhibition of MMP-2 (IC₅₀ = 0.81 nM) and MMP-13 (IC₅₀ = 0.56 nM) while exhibiting >2,000-fold selectivity over MMP-1 (IC₅₀ ≈ 1,900 nM) . In contrast, the structurally related MMP inhibitor CTS-1027 (CAS 193022-04-7), which contains a 4-(4-chlorophenoxy)phenylsulfonyl core lacking the 3,5-difluoro substitution pattern, shows MMP-2 IC₅₀ = 0.4 nM and MMP-13 IC₅₀ = 0.6 nM but substantially reduced selectivity over MMP-1 (IC₅₀ = 800 nM, approximately 1,333–2,000-fold selectivity) .
| Evidence Dimension | MMP-2 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.81 nM (as XL-784 derived compound) |
| Comparator Or Baseline | CTS-1027 (non-fluorinated analog): 0.4 nM |
| Quantified Difference | Target-derived inhibitor: ~2× higher IC₅₀ but superior MMP-1 selectivity profile |
| Conditions | In vitro recombinant human MMP enzyme inhibition assay |
Why This Matters
The 3,5-difluoro substitution pattern in the target compound-derived inhibitor XL-784 confers >2,300-fold MMP-2/MMP-1 selectivity versus ~1,333–2,000-fold for the non-fluorinated analog CTS-1027, a selectivity margin that may reduce off-target connective tissue toxicity in therapeutic development.
